
2,4,6-Tris(4-ethenylphenyl)-1,3,5,2,4,6-trioxatriborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,6-Tris(4-vinylphenyl)-1,3,5,2,4,6-trioxatriborinane is a complex organic compound with a unique structure that includes three vinylphenyl groups attached to a trioxatriborinane core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(4-vinylphenyl)-1,3,5,2,4,6-trioxatriborinane typically involves the reaction of boron trichloride with tris(4-vinylphenyl)amine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is then subjected to purification processes, including recrystallization, to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for 2,4,6-Tris(4-vinylphenyl)-1,3,5,2,4,6-trioxatriborinane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure high yield and purity of the compound.
化学反応の分析
Types of Reactions
2,4,6-Tris(4-vinylphenyl)-1,3,5,2,4,6-trioxatriborinane can undergo various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The vinyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles can be used in substitution reactions, often under the influence of catalysts or specific reaction conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl groups can lead to the formation of epoxides, while reduction can yield saturated hydrocarbons.
科学的研究の応用
2,4,6-Tris(4-vinylphenyl)-1,3,5,2,4,6-trioxatriborinane has several applications in scientific research:
Materials Science: It is used in the development of advanced materials, including polymers and composites, due to its unique structural properties.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the development of new therapeutic compounds.
Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.
作用機序
The mechanism by which 2,4,6-Tris(4-vinylphenyl)-1,3,5,2,4,6-trioxatriborinane exerts its effects is primarily related to its ability to participate in various chemical reactions. The vinyl groups can undergo polymerization, leading to the formation of complex polymeric structures. Additionally, the boron atoms in the trioxatriborinane core can interact with other molecules, facilitating various chemical transformations.
類似化合物との比較
Similar Compounds
2,4,6-Tris(4-vinylphenyl)borazine: This compound has a similar structure but with a borazine core instead of a trioxatriborinane core.
Tris(4-vinylphenyl)phosphane: Another similar compound, where the central atom is phosphorus instead of boron.
Uniqueness
2,4,6-Tris(4-vinylphenyl)-1,3,5,2,4,6-trioxatriborinane is unique due to the presence of the trioxatriborinane core, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
特性
CAS番号 |
16396-62-6 |
|---|---|
分子式 |
C24H21B3O3 |
分子量 |
389.9 g/mol |
IUPAC名 |
2,4,6-tris(4-ethenylphenyl)-1,3,5,2,4,6-trioxatriborinane |
InChI |
InChI=1S/C24H21B3O3/c1-4-19-7-13-22(14-8-19)25-28-26(23-15-9-20(5-2)10-16-23)30-27(29-25)24-17-11-21(6-3)12-18-24/h4-18H,1-3H2 |
InChIキー |
JTGSJFSOAAJGPP-UHFFFAOYSA-N |
正規SMILES |
B1(OB(OB(O1)C2=CC=C(C=C2)C=C)C3=CC=C(C=C3)C=C)C4=CC=C(C=C4)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Hydroxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-4-one](/img/structure/B13354745.png)
![(E)-2-(2-(Benzo[b]thiophen-2-yl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13354746.png)
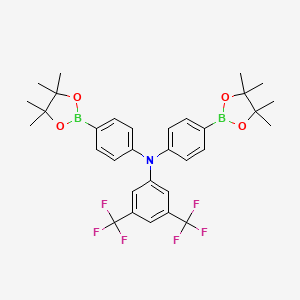
![4-(3,5-diphenylphenyl)-2-[2-[4-(3,5-diphenylphenyl)-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13354756.png)
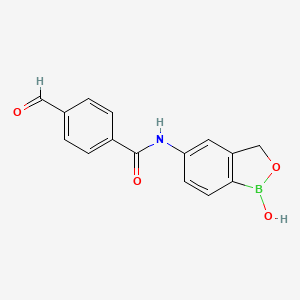
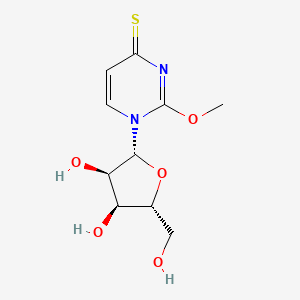
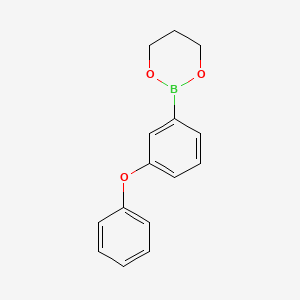
![2-(1H-Benzo[d]imidazol-2-yl)-1-methylpiperidin-4-one](/img/structure/B13354766.png)
![2-Methyl-3-[6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13354770.png)
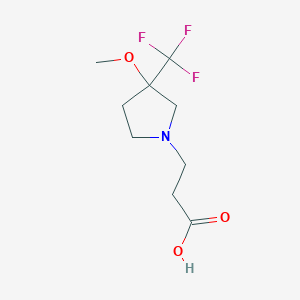
![2-methyl-3-{6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13354778.png)
![Methyl 1-[2-(3-chlorophenoxy)propanoyl]-3-piperidinecarboxylate](/img/structure/B13354780.png)
![2-(4-hydroxypiperidin-1-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B13354788.png)
![2-methyl-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B13354791.png)
